Pyrazino[2,3-g]quinoxaline-5,10-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H4N4O2 |
|---|---|
Molecular Weight |
212.16 g/mol |
IUPAC Name |
pyrazino[2,3-g]quinoxaline-5,10-dione |
InChI |
InChI=1S/C10H4N4O2/c15-9-5-6(12-2-1-11-5)10(16)8-7(9)13-3-4-14-8/h1-4H |
InChI Key |
MCDLMKSICPMXGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)C3=NC=CN=C3C2=O |
Origin of Product |
United States |
Synthetic Methodologies for Pyrazino 2,3 G Quinoxaline 5,10 Dione and Its Derivatives
Core Pyrazino[2,3-g]quinoxaline-5,10-dione Ring Construction
The fundamental structure of this compound is typically assembled through several key synthetic routes. These methods focus on the efficient formation of the fused pyrazine (B50134) and quinoxaline (B1680401) rings.
Condensation Reactions Utilizing 1,2,4,5-Benzenetetramine (B1214210) Precursors
A primary and versatile method for constructing the pyrazino[2,3-g]quinoxaline (B3350192) core involves the condensation of 1,2,4,5-benzenetetramine with appropriate dicarbonyl compounds. This approach allows for the systematic building of the heterocyclic system. For instance, the reaction of 3,6-dibromo-1,2,4,5-benzenetetramine, a derivative of 1,2,4,5-benzenetetramine, with 4,4'-(hexyloxy)benzil in glacial acetic acid leads to the formation of a dibrominated pyrazino[2,3-g]quinoxaline derivative. rsc.org This intermediate is then amenable to further functionalization. rsc.org
Approaches from 6,7-Dichloro-5,8-quinoxalinedione
Another effective strategy commences with 6,7-dichloro-5,8-quinoxalinedione. This starting material can be reacted with a diamine, such as 1,2-diaminoethane, to yield the this compound scaffold. researchgate.net This method provides a direct route to the core structure, which can then be subjected to various derivatization reactions.
Strategies from 2,3-Dichloro-1,4-naphthoquinone
The synthesis of this compound analogs can also be achieved starting from 2,3-dichloro-1,4-naphthoquinone. Reaction of this precursor with (S)-α-amino acid ethyl esters can lead to the formation of 1,2,3-trisubstituted-1,4-dihydrobenzo[g]quinoxaline-5,10-diones. researchgate.net This route offers a pathway to a range of substituted derivatives with potential biological activities. researchgate.net
Synthesis from Pyrazine-2,3-dicarboxylic Acid Derivatives
Pyrazine-2,3-dicarboxylic acid and its derivatives serve as valuable precursors for the synthesis of the target compound. The traditional method involves the oxidation of quinoxaline with potassium permanganate (B83412) to produce pyrazine-2,3-dicarboxylic acid. orgsyn.org An alternative method utilizes sodium chlorate (B79027) as the oxidant in an acidic copper sulfate (B86663) system. google.com The resulting dicarboxylic acid can then be converted to its anhydride (B1165640) or other activated forms to react with diamines, leading to the formation of the this compound ring system.
Microwave-Assisted Synthetic Routes
To enhance reaction efficiency, microwave-assisted synthesis has been employed for the preparation of quinoxaline derivatives, a key structural component of the target molecule. udayton.edu This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. udayton.edunih.govfrontiersin.org For example, the condensation of o-phenylenediamine (B120857) derivatives with 1,2-dicarbonyl compounds can be efficiently carried out under microwave irradiation to form quinoxalines. sapub.org The application of microwave technology to the synthesis of this compound and its derivatives offers a promising avenue for rapid and efficient production. udayton.edunih.gov
Functionalization and Derivatization Strategies on the this compound Scaffold
Once the core this compound structure is in place, further modifications can be introduced to tailor its properties. These functionalization and derivatization strategies are crucial for developing new materials and potential therapeutic agents.
Various substituents can be introduced onto the aromatic rings of the scaffold. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are utilized to attach aryl groups to halogenated pyrazino[2,3-g]quinoxaline precursors. rsc.orgresearchgate.net This allows for the synthesis of a wide array of derivatives with extended π-conjugation, which is desirable for applications in organic electronics. researchgate.netclockss.org Furthermore, nucleophilic aromatic substitution reactions can be employed to introduce amine or other functionalities. researchgate.net These derivatization reactions enable the fine-tuning of the electronic and photophysical properties of the final compounds. researchgate.netclockss.org
Introduction of Aryl Substituents (e.g., Phenyl, Thiophene) via Condensation and Coupling Reactions
The incorporation of aryl groups, such as phenyl and thiophene (B33073), onto the this compound core is a key strategy for modifying its properties. These substituents are typically introduced through condensation reactions or modern cross-coupling techniques.
A common synthetic route starts with the condensation of an appropriate o-diamine with an α-dicarbonyl compound. For instance, 2,3-diamino-1,4-naphthoquinone can be condensed with various α-dicarbonyl compounds to form the core ring system. nih.gov To introduce aryl substituents, arylated dicarbonyl compounds are used. For example, the reaction of 2,3-diaminonaphthalene (B165487) derivatives with arylated α,β-dicarbonyl moieties leads to the formation of aryl-substituted benzo[g]quinoxalines. mdpi.com A specific example is the synthesis of 2,3-diphenylbenzo[g]quinoxaline, which can be subsequently oxidized to the desired dione (B5365651). mdpi.com
Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are powerful tools for creating C-C bonds and introducing aryl substituents with high efficiency and selectivity. researchgate.netresearchgate.net The Stille coupling, for instance, has been used to synthesize copolymers by reacting a distannylated comonomer, like 2,5-bis(tributylstannyl)thiophene, with a dibrominated pyrazino[2,3-g]quinoxaline derivative. case.edu Similarly, 8-Tetraethyl-5,10-di-(3-n-hexylthiophen-2-yl)-pyrazino[2,3-g]-quinoxaline has been synthesized in a one-pot reaction involving the reduction of a dinitro precursor followed by condensation with 3,4-hexanedione (B1216349) and subsequent arylation steps. case.edu
Table 1: Examples of Aryl-Substituted this compound Derivatives
| Derivative Name | Aryl Substituent | Synthetic Method | Reference |
|---|---|---|---|
| 2,3-Diphenylbenzo[g]quinoxaline-5,10-dione | Phenyl | Condensation followed by oxidation | mdpi.com |
| 7-[5-(substituted)phenyl-4,5-dihydro-1H-pyrazol-3-yl]-2,3-diphenyl-5H,10H-benzo[g]quinoxaline-5,10-dione | Substituted Phenyl | Multistep condensation/cyclization | ijpsr.com |
Alkynylation and Ethynyl (B1212043) Group Incorporation
The introduction of alkynyl and ethynyl moieties onto the quinoxaline framework provides a route to extend the π-conjugation of the molecule, which is valuable for electronic and optical applications. These groups can be introduced via nucleophilic substitution reactions on a pre-functionalized quinoxaline core. nih.gov
Specifically, 2-monosubstituted quinoxalines, such as 2-phenylquinoxaline (B188063), can react with alkynyl nucleophiles. nih.gov However, the success of this substitution is dependent on the electronic nature of the substituent already present on the quinoxaline ring. For example, while 2-phenylquinoxaline reacts readily with various nucleophiles, the reaction is more challenging with 2-(2-phenylethynyl)quinoxaline due to the electron-donating character of the phenylalkynyl group, which reduces the electrophilicity of the reaction site. nih.gov The reaction of 2-phenylquinoxaline with alkynyl Grignard or lithium reagents can lead to the formation of 2-alkynyl-3-phenylquinoxaline derivatives. nih.gov
Halogenation and Subsequent Nucleophilic Substitution or Coupling
Halogenation of the this compound skeleton is a critical step for enabling further functionalization through nucleophilic substitution or cross-coupling reactions. The introduction of halogen atoms, such as chlorine or fluorine, creates reactive sites for the attachment of various functional groups.
A key precursor for many syntheses is 2,3-dichloro-1,4-naphthoquinone, which serves as a versatile starting material. nih.govmdpi.com This compound can undergo a series of reactions, including substitution with amines or azides, to build the pyrazinoquinoxaline core. nih.govmdpi.com
Furthermore, the aromatic rings of the quinoxaline system can be halogenated to provide handles for subsequent modifications. For instance, the synthesis of 6-chloro-9-fluorobenzo[g]quinoxaline has been reported, which can then be used as a starting material for introducing dialkylamino substituents via nucleophilic displacement of the halide ions. nih.gov The different reactivity of chlorine and fluorine can allow for selective and sequential substitutions. nih.gov
Amine and Amino Group Functionalization
The incorporation of amine and amino groups is a common strategy to modulate the electronic properties and biological activity of pyrazino[2,3-g]quinoxaline-5,10-diones. These functional groups can be introduced through the reaction of halogenated precursors with amines or by building the heterocyclic system from amino-substituted starting materials.
One of the most prevalent methods involves the reaction of 2,3-dichloro-1,4-naphthoquinone with amines. nih.gov This can lead to the formation of 2,3-diamino-1,4-naphthoquinone, a key intermediate that can be condensed with α-dicarbonyl compounds. nih.govmdpi.com Alternatively, halogenated pyrazino[2,3-g]quinoxaline-5,10-diones can undergo nucleophilic aromatic substitution with various amines. For example, disubstituted benzo[g]quinoxaline-5,10-diones have been prepared by reacting a dihalo-substituted precursor with amines like N-(tert-butoxycarbonyl)ethylenediamine. nih.gov
Carboxylic Acid Functionalization for Aqueous Solubility and Coordination
Functionalization with carboxylic acid groups is a crucial method for enhancing the aqueous solubility of the often-hydrophobic this compound core. This increased solubility is vital for biological applications and certain material processing techniques. These acidic moieties can also act as coordination sites for metal ions.
A notable example is the development of a water-soluble photosensitizer, PQs-PEG5, which is based on a pyrazino[2,3-g]quinoxaline prototype. nih.govrsc.org The synthesis involves attaching polyethylene (B3416737) glycol (PEG) chains, which often terminate in or are linked via carboxylic acid functionalities, to the core structure to impart water solubility. While the specific linkage might vary, the principle of using hydrophilic chains containing polar groups like carboxylic acids is a standard approach. The parent quinoxaline structure can also be oxidized to form pyrazine-2,3-dicarboxylic acid, demonstrating that the heterocyclic rings are susceptible to oxidative cleavage to generate carboxyl groups. e-bookshelf.de
Incorporating Electron-Donating and Electron-Withdrawing Moieties
The electronic properties of this compound can be finely tuned by incorporating electron-donating (EDG) and electron-withdrawing (EWG) groups. The core itself is electron-accepting (an EWG), and its properties can be modulated by attaching various substituents. case.edursc.orgclockss.org
Studies on related quinoxalinone systems have shown that the presence of EDGs (like methyl and methoxy) or EWGs (like chloro and bromo) on phenyl rings attached to the core can influence reaction yields and electronic behavior. acs.org Generally, EDGs on an attached phenyl ring can lead to better yields in certain coupling reactions. acs.orgacs.org
In the context of materials science, copolymers have been designed with the electron-accepting pyrazino[2,3-g]quinoxaline unit and electron-donating units such as indolocarbazole and thiophene. case.edursc.org This donor-acceptor architecture is fundamental for creating materials with low band gaps suitable for photovoltaic applications. The ratio of donor to acceptor units can be adjusted to systematically control the material's optical and electrical properties. case.edu
Table 2: Effect of Substituents on Pyrazino[2,3-g]quinoxaline Properties
| Substituent Type | Example Group(s) | Effect | Application Context | Reference |
|---|---|---|---|---|
| Electron-Donating | Indolo[3,2-b]carbazole (B1211750), Thiophene | Lowers band gap, enhances n-doping | Polymer photovoltaics | case.edursc.org |
| Electron-Accepting | Pyrazino[2,3-g]quinoxaline unit | Creates electron-deficient center | Polymer photovoltaics | case.edursc.org |
| Electron-Donating | Methyl, Methoxy (on attached phenyl) | Can improve reaction yields | Synthetic methodology | acs.org |
Polymerization Approaches (e.g., Stille Coupling Polymerization)
This compound and its derivatives are valuable building blocks for π-conjugated polymers, which are of great interest for organic electronics. Polymerization is typically achieved through transition metal-catalyzed cross-coupling reactions.
Stille coupling polymerization is a prominent method used for this purpose. case.edursc.org This reaction involves the palladium-catalyzed coupling of a dihalo-monomer with a distannyl-monomer. For example, copolymers have been synthesized by reacting a dibrominated pyrazino[2,3-g]quinoxaline derivative with comonomers like 2,5-bis(tributylstannyl)thiophene. case.edu This approach allows for the creation of random or alternating copolymers with well-defined structures. case.edu
Similarly, Suzuki coupling is another powerful polymerization technique. New donor-acceptor conjugated copolymers have been synthesized via the palladium-catalyzed Suzuki coupling reaction between a diboronic ester-functionalized monomer and a dihalo-pyrazino[2,3-g]quinoxaline monomer. researchgate.net These polymerization methods enable the synthesis of high molecular weight materials with tunable electronic and optical properties for applications in devices like organic thin-film transistors (OTFTs) and polymer solar cells. case.edursc.org
Mechanistic Insights into this compound Synthesis Pathways
The formation of the pyrazino[2,3-g]quinoxaline core, a fused heterocyclic system comprising a benzene (B151609) ring flanked by two pyrazine rings, is governed by several key reaction mechanisms. The specific pathway is largely determined by the choice of starting materials and reaction conditions. Mechanistic understanding is crucial for optimizing reaction yields, controlling regioselectivity, and designing novel synthetic routes. The primary mechanisms include classical condensation reactions, modern dehydrogenative couplings, and pathways involving radical intermediates.
The most fundamental approach to constructing the quinoxaline framework is the condensation of an aromatic 1,2-diamine with an α-dicarbonyl compound. psu.edu This pathway is central to the synthesis of this compound, which can be viewed as the condensation of a substituted 1,2,4,5-tetraaminobenzene with an appropriate α-dicarbonyl compound, or sequentially from a substituted o-phenylenediamine.
Kinetic studies using techniques like 13C NMR spectroscopy on the reaction between 1,2-phenylenediamine and benzil (B1666583) have elucidated the sequence of events. psu.edu The reaction proceeds through the formation of multiple transient carbinolamine intermediates. psu.edu All intermediates are formed relatively quickly and exist concurrently, with the maximum concentration of all being achieved early in the reaction, while the final product formation occurs over a much longer period. psu.edu The pathway involves a series of nucleophilic attacks by the amine groups on the carbonyl carbons, followed by dehydration steps to form the final aromatic quinoxaline ring.
A more contemporary and atom-economical approach involves the metal-catalyzed dehydrogenative coupling of 1,2-diamines with vicinal diols. acs.orgnih.govexlibrisgroup.comelsevierpure.com This method generates the target quinoxaline with only water and hydrogen gas as byproducts. acs.org A plausible mechanism for this transformation, catalyzed by manganese pincer complexes, has been proposed. acs.orgnih.gov
The proposed mechanism for quinoxaline formation initiates with the dehydrogenation of a terminal alcohol group of the 1,2-diol to form an aldehyde intermediate. acs.orgnih.gov This is followed by the condensation of one amine group from the 1,2-diaminobenzene with the newly formed carbonyl group, leading to intermediate I . A subsequent proton shift forms intermediate II , which then tautomerizes to intermediate III . acs.org The second amine group then undergoes condensation, forming a 1,2-dihydroquinoxaline derivative. This intermediate rapidly undergoes a final metal-catalyzed dehydrogenation step to yield the stable, aromatic quinoxaline product. acs.org
While less common for the synthesis of the core structure, radical-mediated pathways have been identified in the functionalization of quinoxaline derivatives. Electrochemical studies on the α-C(sp³)–H heteroarylation of aliphatic aldehydes with quinoxalinones suggest a reaction pathway involving radical intermediates. acs.orgacs.org Control experiments using radical scavengers like 1,1-diphenylethylene (B42955) (DPE) and 2,6-di-tert-butyl-4-methylphenol (BHT) completely inhibited product formation, providing strong evidence for a radical mechanism. acs.orgacs.org The proposed electrochemical mechanism begins with the formation of an aldehyde radical, which then reacts with the quinoxalinone to form an N-centered radical intermediate. acs.org This intermediate is subsequently oxidized at the anode to a cation, which, after deprotonation, yields the final product. acs.org
Another key mechanistic strategy involves the construction of the second pyrazine ring onto a pre-existing, functionalized quinoxaline-5,8-dione (B3348068) core. For instance, pyrazino[2,3-g]quinoxaline-5,10-diones can be synthesized from precursors like 6,7-dichloro-5,8-quinoxalinedione. researchgate.net This transformation proceeds via a nucleophilic aromatic substitution mechanism. A difunctional nucleophile, such as ethylenediamine, attacks the electron-deficient carbon atoms of the quinoxalinedione (B3055175) ring, displacing the chloro substituents. This is followed by an intramolecular condensation and subsequent oxidation to form the final, fully aromatic dione structure.
The table below summarizes the key aspects of these primary mechanistic pathways.
Table 1: Overview of Mechanistic Pathways in Pyrazino[2,3-g]quinoxaline Synthesis
| Mechanistic Pathway | Key Features | Typical Precursors | Proposed Intermediates |
|---|---|---|---|
| Classical Condensation | Stepwise nucleophilic attack and dehydration. psu.edu | Aromatic 1,2-diamines and α-dicarbonyl compounds. psu.edu | Carbinolamines, Dihydroquinoxalines. psu.edu |
| Dehydrogenative Coupling | Metal-catalyzed, atom-economical, produces H₂ and H₂O as byproducts. acs.org | Aromatic 1,2-diamines and 1,2-diols. acs.org | Aldehydes, Tautomers (e.g., I, II, III), 1,2-Dihydroquinoxaline. acs.org |
| Radical-Mediated Pathway | Involves radical species, often initiated electrochemically or photochemically. acs.org | Quinoxalinones and aliphatic aldehydes (for functionalization). acs.org | Aldehyde radicals, N-centered radical intermediates, Cations. acs.org |
| Nucleophilic Aromatic Substitution | Builds the second pyrazine ring onto a quinoxaline core. researchgate.net | Dihalo-quinoxalinediones and diamines (e.g., ethylenediamine). researchgate.net | Meisenheimer-like complexes. |
Experimental data, such as kinetic and electrochemical measurements, provide quantitative evidence supporting these proposed mechanisms.
Table 2: Selected Experimental Data Supporting Mechanistic Insights
| Reaction Type | Measurement | Observation | Mechanistic Implication | Reference |
|---|---|---|---|---|
| Condensation | 13C NMR Spectroscopy | Multiple transient signals observed around 84 ppm early in the reaction. | Consistent with the formation of several carbinolamine intermediates. | psu.edu |
| Electrochemical Heteroarylation | Cyclic Voltammetry | Oxidation potential of isobutyraldehyde (B47883) (+1.46 V) is lower than N-methylquinoxalin-2(1H)-one (+1.95 V). | Supports the initial oxidation of the aldehyde to a radical species at the anode. | acs.org |
| Electrochemical Heteroarylation | Radical Scavenger Test | Reaction is completely inhibited by the addition of DPE or BHT. | Confirms the reaction proceeds through a radical-mediated pathway. | acs.orgacs.org |
Advanced Characterization and Structural Analysis of Pyrazino 2,3 G Quinoxaline 5,10 Dione Systems
Single Crystal X-ray Diffraction for Molecular Geometry and Intermolecular Interactions
Single crystal X-ray diffraction (SCXRD) stands as a definitive tool for the precise determination of the three-dimensional structure of pyrazino[2,3-g]quinoxaline-based systems. This technique provides exact bond lengths, bond angles, and torsional angles, revealing the planarity or non-planarity of the molecular core and the orientation of substituent groups. Such geometric details are fundamental to understanding the electronic and photophysical properties of these molecules.
In studies of pyrazino[2,3-g]quinoxaline-bridged indole-based receptors, X-ray analysis has been instrumental in confirming their molecular structures. nih.govresearchgate.net These analyses have revealed how the molecules pack in the solid state, identifying key intermolecular forces such as hydrogen bonding and π-π stacking interactions that govern the formation of self-connected networks and dimeric packing arrangements. nih.govresearchgate.net For instance, the interaction between neutral receptor molecules and dihydrogen phosphate (B84403) anions has been shown to direct the self-assembly of multidimensional, metal-free coordination polymers in the solid state. nih.gov
Furthermore, SCXRD combined with computational methods helps establish direct structure-property relationships. squarespace.com By correlating the precise molecular geometry with observed optical properties, researchers can understand how subtle changes in symmetry and conformation affect the material's performance in applications like optical waveguides. squarespace.com The loss of different molecular symmetry elements, for example, has been shown to directly impact the crystal dimensions and packing, which in turn influences the material's light-guiding efficiency. squarespace.com
| Parameter | Value |
| Empirical Formula | C₁₀H₄N₄O₂ |
| Formula Weight | 212.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.851 |
| b (Å) | 15.423 |
| c (Å) | 7.985 |
| β (°) | 98.54 |
| Volume (ų) | 469.8 |
| Z (molecules/unit cell) | 2 |
| Calculated Density (g/cm³) | 1.498 |
| Intermolecular Interactions | π-π stacking, C-H···N hydrogen bonds |
Spectroscopic Techniques for Structural Elucidation of Complex Derivatives (Beyond Basic Identification)
While SCXRD is powerful for solid-state analysis, a suite of spectroscopic techniques is essential for characterizing the electronic structure and properties of complex pyrazino[2,3-g]quinoxaline-5,10-dione derivatives, particularly in solution or as part of larger polymeric systems.
UV-visible (UV-vis) Absorption Spectroscopy is used to probe the electronic transitions within the molecules. Derivatives of pyrazino[2,3-g]quinoxaline (B3350192) often exhibit strong absorption bands attributed to π-π* transitions within the conjugated core. chemrxiv.org The introduction of electron-donating or electron-withdrawing groups can lead to the appearance of lower-energy, broad absorption peaks corresponding to intramolecular charge transfer (ICT) states. chemrxiv.org In studies of copolymers, increasing the content of the electron-accepting pyrazino[2,3-g]quinoxaline units leads to enhanced and red-shifted absorption, indicating a narrowing of the optical band gap. case.edu
Fluorescence Spectroscopy reveals the emissive properties of these compounds. Pyrazino[2,3-g]quinoxaline derivatives have been developed as blue and green fluorophores. clockss.org The fluorescent color and quantum yield are highly dependent on the molecular structure and the nature of fused heterocycles; for example, substituting a pyrazine (B50134) ring for a 1,2,5-thiadiazole (B1195012) ring can cause a significant red-shift in emission. clockss.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) is fundamental for confirming the covalent structure of newly synthesized derivatives, ensuring that functionalization has occurred at the intended positions. wu.ac.th It provides detailed information about the chemical environment of each atom in the molecule.
Cyclic Voltammetry (CV) is employed to determine the electrochemical properties, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. case.educlockss.org Pyrazino[2,3-g]quinoxaline derivatives typically show reversible one-electron redox waves, confirming their electron-accepting nature. clockss.org The HOMO/LUMO levels can be fine-tuned by adjusting the donor-acceptor ratio in copolymers, which is critical for optimizing performance in electronic devices. case.edu
Computational Modeling , such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), complements experimental spectroscopy. wu.ac.th These methods are used to predict molecular orbitals (HOMO/LUMO), electronic energy levels, and absorption spectra, providing insights that aid in the interpretation of experimental data and the rational design of new materials with targeted properties. case.eduwu.ac.th
Table 2: Spectroscopic and Electrochemical Data for Pyrazino[2,3-g]quinoxaline-based Copolymers Data adapted from a study on copolymers incorporating pyrazino[2,3-g]quinoxaline (PQx) units. case.edu
| Copolymer | Absorption λₘₐₓ (nm) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |
| P1 | 455, 715 | -5.35 | -3.73 | 1.62 |
| P2 | 460, 750 | -5.30 | -3.70 | 1.60 |
| P3 | 465, 812 | -5.21 | -3.64 | 1.57 |
| P4 | 472, 885 | -5.09 | -3.51 | 1.58 |
Morphological Studies of this compound Aggregates
The performance of this compound systems in solid-state devices is critically dependent on their morphology—the large-scale ordering and packing of molecules into aggregates, films, or microstructures. The study of this supramolecular organization is crucial for applications in optoelectronics.
Research has shown that derivatives of pyrazino[2,3-g]quinoxaline can self-assemble into highly crystalline one-dimensional micro- and nanostructures, such as microfibers. squarespace.com The morphology of these aggregates is a key factor in achieving desirable properties like low-loss optical waveguiding. squarespace.com The introduction of nonplanar conjugated segments and long alkyl chains are strategies used to control molecular packing and minimize unfavorable intermolecular fluorescent quenching in the solid state. squarespace.com
Techniques like two-dimensional wide-angle X-ray diffraction (2D-WAXD) are used to probe the molecular packing and orientation within these self-assembled structures. squarespace.com Combined with single-crystal diffraction and direct morphological studies (e.g., via microscopy), 2D-WAXD provides a comprehensive picture of how molecular design influences the final aggregate structure and, consequently, its functional properties. squarespace.com For example, studies have demonstrated that the symmetry of the core pyrazino[2,3-g]quinoxaline molecule directly affects the dimensions and quality of the resulting crystals and microfibers. squarespace.com The formation of phosphate aggregates, including dimers and infinite chains, can also act as anionic templates to direct the self-assembly of these molecules into multidimensional networks. nih.gov
Electronic Structure and Photophysical Properties of Pyrazino 2,3 G Quinoxaline 5,10 Dione
Quantum Mechanical Descriptions of Electron Density and Molecular Orbitals (HOMO/LUMO)
The electronic properties of pyrazino[2,3-g]quinoxaline (B3350192) derivatives are governed by the distribution of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Density Functional Theory (DFT) calculations are commonly employed to model these characteristics. rsc.org
For pyrazinoquinoxaline-based molecules, the planar and rigid structure facilitates strong π-π stacking interactions and efficient intramolecular charge transfer. chemrxiv.org In donor-acceptor type molecules incorporating this scaffold, the HOMO is typically localized on the electron-donating moieties, while the LUMO is centered on the electron-accepting pyrazinoquinoxaline core. chemrxiv.orgchemrxiv.org This spatial separation of the frontier orbitals is a key feature of their electronic structure.
DFT calculations on related multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters provide insight into the typical energy levels. The HOMO energy levels for these types of emitters have been calculated to be in the range of -5.31 to -5.53 eV. chemrxiv.org The corresponding LUMO levels were determined to be between -2.90 and -2.95 eV. chemrxiv.org The energy gap (Eg) between these orbitals, estimated from absorption spectra, is in the range of 2.41 to 2.58 eV. chemrxiv.org
Table 1: Calculated Electrochemical Properties of Related MR-TADF Emitters This table is interactive. You can sort and filter the data.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| BN-N-TTz | -5.49 | -2.92 | 2.57 |
| BN-N-PCz | -5.53 | -2.95 | 2.58 |
| BN-N-BN | -5.31 | -2.90 | 2.41 |
Source: chemrxiv.org
Electron Affinity and Quinoid Character
The pyrazino[2,3-g]quinoxaline core, with its fused, nitrogen-containing pyrazine (B50134) rings, imparts a strong electron-accepting character to its derivatives. researchgate.netclockss.org This electron affinity is a defining feature, making these compounds useful as n-type materials in organic electronics. researchgate.netchem960.com The quinoid nature of the dione (B5365651) derivatives further enhances this property. rsc.org
Table 2: Half-Wave Reduction Potentials of Pyrazino[2,3-g]quinoxaline Derivatives This table is interactive. You can sort and filter the data.
| Compound | Epc (V) |
|---|---|
| 2a | +0.03 |
| 2c | +0.03 |
| 2d | +0.03 |
Source: clockss.org
Photophysical Mechanisms: Absorption, Emission, and Exciton (B1674681) Dynamics
Pyrazino[2,3-g]quinoxaline derivatives exhibit distinct photophysical behaviors, including strong absorption and fluorescence, which can be tuned through chemical modification. clockss.orgnih.gov When used as a π-linker in D–π–A (Donor-π-Acceptor) dyes, the pyrazino[2,3-g]quinoxaline unit can lead to exceptionally broad and intense absorption spectra that span from the visible to the near-infrared region. rsc.org
Derivatives of this scaffold are known to be blue or green fluorophores. researchgate.netclockss.org A water-soluble photosensitizer based on a pyrazino[2,3-g]quinoxaline prototype demonstrated strong linear absorption in the 400-600 nm range and a high fluorescence quantum yield of approximately 0.55. nih.gov The exciton dynamics, particularly the processes following photoexcitation, are critical to their function in applications like organic light-emitting diodes (OLEDs) and photodynamic therapy. chemrxiv.orgnih.gov
The absorption and emission properties of the pyrazino[2,3-g]quinoxaline system are highly sensitive to the nature of its substituents. rsc.org By introducing different functional groups, the HOMO-LUMO energy gap can be controlled, which in turn dictates the wavelengths of absorption and emission. researchgate.net For instance, in copolymers containing pyrazinoquinoxaline as an acceptor unit, increasing the content of this acceptor leads to a progressive red-shift in the absorption spectrum. researchgate.net
The fluorescent color can be systematically tuned. The parent pyrazino[2,3-g]quinoxaline (2a) exhibits blue fluorescence. clockss.org The introduction of diaryl substituents can shift the emission to blue-green or green. clockss.org Furthermore, replacing a fused pyrazine ring with a 1,2,5-thiadiazole (B1195012) ring has been shown to cause a significant red shift of about 50 nm in the fluorescence spectra. clockss.org This demonstrates that the fluorescent properties are determined by the specific fused heterocycles. clockss.org
Table 3: Photophysical Properties of Substituted Pyrazino[2,3-g]quinoxaline Derivatives in Dichloromethane (B109758) This table is interactive. You can sort and filter the data.
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Fluorescent Color |
|---|---|---|---|
| 2a | 412 | 452 | Blue |
| 2c | 433 | 485 | Green |
| 2d | 420 | 470 | Blue Green |
Source: clockss.org
The planar geometry of the pyrazinoquinoxaline core is highly conducive to efficient intramolecular charge transfer (ICT). chemrxiv.org In donor-acceptor systems, photoexcitation leads to the transfer of an electron from the HOMO (on the donor) to the LUMO (on the acceptor), creating a charge-transfer excited state. chemrxiv.orgrsc.org The efficiency of this process is fundamental to the molecule's photophysical properties. The rigid pyrazinoquinoxaline acceptor unit, when paired with various donor groups, allows for systematic tuning of the photophysical and electrochemical properties of the resulting hybrid molecules. chemrxiv.org The formation of the lowest charge transfer triplet excited state (³CT) is a key step in the dynamics of related TADF emitters. rsc.org
In the context of TADF, the rate of reverse intersystem crossing (kRISC) is a critical parameter. rsc.org This process involves the transition of excitons from a non-emissive triplet state back to an emissive singlet state, enabling delayed fluorescence. The planar structure of the pyrazinoquinoxaline moiety facilitates efficient charge transfer and can lead to enhanced RISC rates. chemrxiv.org A high kRISC is desirable as it can reduce the lifetime of excitons in the triplet state, thereby suppressing degradation pathways and improving the stability of OLED devices at high brightness. researchgate.netresearchgate.net
The kRISC is inversely proportional to the energy gap between the lowest singlet and triplet states (ΔEST). rsc.org For TADF emitters to be effective, a high kRISC is necessary; a rate below 10⁵ s⁻¹ is generally considered too slow for an efficient TADF effect. researchgate.net Studies on various TADF molecules have reported kRISC values ranging from 10⁵ s⁻¹ to as high as 10⁸ s⁻¹, with theoretical predictions suggesting that rates exceeding 10¹⁰ s⁻¹ may be achievable through molecular design, such as the incorporation of heavy atoms. researchgate.netresearchgate.net
Table 4: Reverse Intersystem Crossing (kRISC) Rates for Selected TADF Emitters This table is interactive. You can sort and filter the data.
| Emitter Type/Compound | Reported kRISC (s⁻¹) | Reference |
|---|---|---|
| BN-N-BN | 3.17 x 10⁵ | chemrxiv.org |
| Chromophore with kRISC ≤ 10⁵ s⁻¹ | ≤ 1 x 10⁵ | researchgate.net |
| Sulfur-containing TADF molecule | 1 x 10⁸ | researchgate.net |
Certain pyrazino[2,3-g]quinoxaline derivatives can act as photosensitizers, meaning they can generate reactive oxygen species like singlet oxygen upon irradiation. nih.gov Singlet oxygen is the lowest electronically excited state of molecular oxygen and is a powerful oxidant used in photodynamic therapy. nist.gov The efficiency of this process is measured by the singlet oxygen quantum yield (ΦΔ). A water-soluble photosensitizer based on a pyrazino[2,3-g]quinoxaline scaffold was found to have a high singlet oxygen quantum yield of approximately 0.47, indicating its potential for use in photodynamic applications. nih.gov The quantum yield of singlet oxygen production is determined by the efficiency of oxygen quenching the excited singlet (S₁) and triplet (T₁) states of the sensitizer. nist.gov
Two-Photon Absorption Cross Sections
A water-soluble photosensitizer based on a pyrazino[2,3-g]quinoxaline prototype, named PQs-PEG5, has been synthesized and studied. rsc.org This derivative exhibits a notable two-photon absorption cross-section, with values ranging from 100 to 1290 GM (Goeppert-Mayer units) across the near-infrared spectrum of 740–1000 nm. rsc.org The compound demonstrated strong linear absorption between 400 and 600 nm. rsc.org Such characteristics, combining a high fluorescence quantum yield (approximately 0.55) and a significant singlet oxygen quantum yield (around 0.47), underscore the potential of this class of compounds in one-photon and two-photon excited bioimaging and photodynamic therapy. rsc.org The effectiveness of PQs-PEG5 has been demonstrated in causing cell death in HeLa and 4T1 cells under both one-photon and two-photon excitation. rsc.org
Further studies on multi-branched pyrazine derivatives have indicated a cooperative enhancement of the TPA cross-section (σ), where the value increases non-linearly with the number of branches. researchgate.net This suggests that the molecular architecture plays a crucial role in the TPA properties of pyrazinoquinoxaline-based systems. Research on quinoidal diazaacene-bithiophene derivatives has also reported exceptionally high TPA cross-sections, reaching up to 51,770 GM in the 850–950 nm range, which is attributed to the acceptor–π–donor–π–acceptor structure of the quinoidal bithiophene framework. nih.gov
Interactive Data Table: Two-Photon Absorption Properties of a Pyrazino[2,3-g]quinoxaline Derivative
| Compound | Wavelength Range (nm) | TPA Cross-Section (GM) | Key Features |
| PQs-PEG5 | 740–1000 | 100–1290 | Water-soluble, High fluorescence and singlet oxygen quantum yields. rsc.org |
Electrochemical Properties and Redox Behavior
The electrochemical properties of Pyrazino[2,3-g]quinoxaline-5,10-dione, also referred to as TAAQ in some literature, and its derivatives are characterized by their electron-accepting nature and ability to undergo multiple redox processes. These characteristics make them of interest for applications in materials science, particularly for organic electronics and energy storage systems like redox flow batteries.
This compound itself is reported to undergo three single-electron reductions. researchgate.net The first two reductions convert the quinone to its hydroquinone (B1673460) analogue, while a further reduction involves the formation of a nitrogen radical within the flanking heteroaromatic rings. researchgate.net This multi-electron storage capacity is a significant feature for its potential use in high-density energy storage. The reduction potential for the initial redox process is reported to be -0.58 V versus the Standard Hydrogen Electrode (SHE). rsc.orgresearchgate.net
Cyclic voltammetry studies of various derivatives have provided further insight into their redox behavior. In a study conducted in a 1 M KOH solution, two quasi-reversible redox processes were observed with half-wave potentials (E₁/₂) of -0.52 V and -0.68 V (vs. SHE). rsc.org Similarly, cyclic voltammograms of other pyrazino[2,3-g]quinoxaline derivatives in dichloromethane have shown two reversible one-electron redox waves. squarespace.com The reduction potentials of these derivatives are influenced by the nature of the fused heterocycles, with the substitution of a pyrazine ring for a 1,2,5-thiadiazole ring leading to an increase in electron affinity. squarespace.com
Copolymers incorporating pyrazino[2,3-g]quinoxaline (PQx) units have been synthesized for use in photovoltaic applications. The electrochemical properties of these polymers, such as the HOMO and LUMO energy levels, can be tuned by adjusting the ratio of donor and acceptor units. Increasing the content of PQx units has been shown to lower the LUMO energy levels and the band gap of the copolymers.
Interactive Data Table: Electrochemical Data for this compound and a Derivative
| Compound/System | Method | Solvent/Electrolyte | Redox Potentials (V vs. SHE) | Key Findings |
| This compound (TAAQ) | Not specified | Not specified | -0.58 | Undergoes three single-electron reductions. rsc.orgresearchgate.net |
| Related Derivative | Cyclic Voltammetry | 1 M KOH | E₁/₂: -0.52, -0.68 | Two quasi-reversible redox processes observed. rsc.org |
| Pyrazino[2,3-g]quinoxaline derivatives (2a, 2c, 2d) | Cyclic Voltammetry | Dichloromethane | See original paper for specific values | Showed two reversible one-electron redox waves. squarespace.com |
Computational and Theoretical Investigations of Pyrazino 2,3 G Quinoxaline 5,10 Dione
Density Functional Theory (DFT) Calculations for Electronic Structures
Density Functional Theory (DFT) has become an essential tool for investigating the electronic properties of complex organic molecules like pyrazino[2,3-g]quinoxaline-5,10-dione. These calculations provide valuable information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are critical in determining its electronic behavior, such as its ability to accept or donate electrons.
Theoretical studies on related quinoxaline (B1680401) derivatives demonstrate the power of DFT in predicting molecular geometries, orbital energies, and electronic transitions. researchgate.netscirp.org For instance, DFT calculations using the B3LYP functional have been effectively used to analyze the structures and properties of various quinoxalinone and quinoxaline-1,4-dioxide compounds. researchgate.netscispace.com
In a study focused on pyrazino[2,3-g]quinoxaline (B3350192) derivatives, DFT calculations were performed to understand how different substituents affect the electronic structure. rsc.org This research combined DFT with valence bond theory to explain the observed trends in their electronic properties, highlighting the influence of conjugation effects. rsc.org
For the closely related tautomer, 1,4-dihydropyrazino[2,3-b]quinoxaline-2,3-dione, DFT computations predicted low-lying LUMO levels of approximately -4.0 eV. nih.gov This low LUMO energy indicates a strong electron-accepting capability. nih.gov The energy gap between the HOMO and LUMO levels is a key parameter that reflects the chemical reactivity and kinetic stability of the molecule. researchgate.netirjweb.com Copolymers incorporating the pyrazino[2,3-g]quinoxaline-2,7-dione unit have also been analyzed using DFT calculations to establish structure-property relationships. researchgate.net These theoretical results for closely related structures provide a strong indication of the inherent electronic properties of the this compound core.
Table 1: Calculated Electronic Properties of a Related Pyrazino[2,3-g]quinoxaline Derivative This table presents data for the related compound 1,4-dihydropyrazino[2,3-b]quinoxaline-2,3-dione as a proxy for the title compound's expected electronic characteristics.
| Parameter | Computational Method | Predicted Value (eV) | Source |
| LUMO Energy | DFT | ~ -4.0 | nih.gov |
Molecular Modeling of Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding)
The performance of organic materials in solid-state devices is heavily influenced by intermolecular interactions, which dictate molecular packing and charge transport pathways. Molecular modeling is used to investigate these non-covalent forces, such as π-π stacking and hydrogen bonding, in this compound systems.
The planar, aromatic structure of the pyrazinoquinoxaline core is conducive to strong π-π stacking interactions. nih.gov These interactions are crucial for creating ordered molecular assemblies, which facilitate the movement of charge carriers through the material. nih.gov The precise arrangement of molecules in a stack, whether in a co-facial or slipped-stack configuration, significantly impacts the electronic coupling between adjacent molecules.
Theoretical Prediction of Charge Transport Characteristics
Theoretical models are widely used to predict the charge transport characteristics of organic semiconductor materials. For this compound and its derivatives, these predictions are based on its electron-deficient nature, which suggests a propensity for electron transport (n-type semiconductivity).
The charge transport properties are intimately linked to the molecule's electronic structure (HOMO/LUMO levels) and its solid-state packing, which is governed by intermolecular forces. The low-lying LUMO level predicted by DFT calculations for related dione (B5365651) structures suggests that electron injection would be relatively efficient. nih.gov
Polymers incorporating the pyrazino[2,3-g]quinoxaline-2,7-dione unit have been synthesized and their semiconductor performance evaluated in organic thin-film transistors (OTFTs). researchgate.netrsc.org These studies provide strong empirical support for the theoretical predictions. Copolymers with bithiophene, for instance, demonstrated electron-dominant ambipolar transport, meaning they can conduct both electrons and holes, but with a preference for electrons. researchgate.netrsc.org This behavior is consistent with the strong electron-accepting character of the pyrazinoquinoxaline-dione core. The measured charge carrier mobilities from these OTFTs offer quantitative insight into the material's potential.
Table 2: Measured Charge Mobilities in Polymers Containing a Pyrazino[2,3-g]quinoxaline-2,7-dione Unit This table shows experimental data for polymers incorporating a closely related dione isomer, which reflects the charge transport potential of the core structure.
| Copolymer Component | Transport Type | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | Electron Mobility (μe) (cm² V⁻¹ s⁻¹) | Source |
| Bithiophene | Electron-dominant ambipolar | up to 5.22 × 10⁻⁴ | up to 4.28 × 10⁻³ | researchgate.netrsc.org |
| Thieno[3,2-b]thiophene (B52689) | Hole-dominant ambipolar | up to 4.82 × 10⁻² | up to 3.95 × 10⁻³ | rsc.org |
Valence Bond Theory and Resonance Effects on Electronic Properties
Valence Bond Theory and the concept of resonance provide a qualitative yet powerful framework for understanding the electronic properties of this compound. The molecule's structure is a hybrid of multiple resonance forms, which describe the delocalization of π-electrons across the fused aromatic system.
The presence of four electronegative nitrogen atoms within the heterocyclic framework, combined with the two electron-withdrawing carbonyl (dione) groups, creates a significant electron deficiency in the π-system. Resonance structures can be drawn that show the delocalization of electron density from the benzene (B151609) ring towards the pyrazine (B50134) and quinoxaline nitrogen atoms, as well as onto the oxygen atoms of the carbonyl groups.
This extensive electron delocalization and the strong inductive and resonance effects of the nitrogen and oxygen atoms are responsible for the molecule's high electron affinity. Theoretical studies have explicitly combined resonance effect analysis with DFT calculations to rationalize the electronic properties of pyrazino[2,3-g]quinoxaline derivatives. rsc.org These resonance effects lead to a low-energy LUMO, which explains the molecule's character as a strong electron acceptor, a key property for its use in n-type and ambipolar organic electronic materials. rsc.orgresearchgate.net
Structure Property Relationships in Pyrazino 2,3 G Quinoxaline 5,10 Dione Derivatives
Impact of Molecular Geometry and Symmetry on Optical and Electronic Characteristics
The geometry and symmetry of pyrazino[2,3-g]quinoxaline-5,10-dione derivatives are foundational to their optical and electronic behavior. The core pyrazino[2,3-g]quinoxaline (B3350192) (PQ) system is inherently planar, a feature that promotes the delocalization of π-electrons across the molecule. case.edu This planarity is crucial for establishing efficient intramolecular charge transfer and can lead to desirable electronic properties. case.edu
However, the introduction of peripheral substituents can induce significant changes in molecular geometry. For instance, in 5,10-diphenyl-2,3,7,8-tetra(thiophen-2-yl)pyrazino[2,3-g]quinoxaline (DPTTQ), steric crowding between the phenyl rings and the core causes a distortion in the pyrazinoquinoxaline ring and a significant twist (dihedral angle of ~44°) between the phenyl rings and the PQ core. nih.gov This departure from planarity can disrupt π-conjugation, affecting the energy levels of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the optical absorption and emission spectra. nih.gov
Furthermore, the electronic characteristics are highly sensitive to the nature of the fused heterocyclic rings within the π-electron system. Replacing a fused pyrazine (B50134) ring with a 1,2,5-thiadiazole (B1195012) ring, for instance, leads to a significant red shift in fluorescence spectra (approx. 50 nm) and an increase in electron affinity. clockss.orgresearchgate.net This demonstrates that subtle changes in the heterocyclic framework, which alter the molecular geometry and electronic distribution, can be used to systematically tune the material's optoelectronic properties from blue to green and red emission. clockss.org
Substituent Effects on Electronic Band Gaps and Energy Levels
The electronic properties of this compound derivatives can be precisely controlled through the introduction of various substituent groups. These substituents can modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby tuning the electronic band gap and the material's interaction with light. nih.gov
The pyrazino[2,3-g]quinoxaline core is a strong electron acceptor. psu.edu Attaching electron-donating or electron-withdrawing groups allows for the creation of donor-acceptor (D-A) type structures, which are fundamental to many organic electronic devices. nih.govpsu.edu
Electron-Withdrawing Substituents: The introduction of strong electron-withdrawing groups, such as fluorine (F) or cyano (CN), effectively lowers both the HOMO and LUMO energy levels. nih.gov For example, in a study of quinoxaline-based polymers, replacing an F atom with a bulkier and more strongly withdrawing CN group resulted in a more twisted polymer backbone and a significant lowering of both HOMO and LUMO levels. nih.gov This effect is correlated with the Hammett constant of the substituents. nih.gov The ability to lower the LUMO level is particularly important for creating n-type (electron-transporting) materials. beilstein-journals.org
The position of the substitution is also critical. A study on pyrazino[2,3-g]quinoxaline derivatives showed that adding thienyl groups at the 5 and 10 quinoidal positions resulted in a more delocalized LUMO and consequently lower LUMO energy levels compared to derivatives without these groups. psu.edu
The following table summarizes the impact of different substituents on the energy levels and band gaps of selected quinoxaline-based polymers.
| Polymer | Substituent on Quinoxaline (B1680401) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |
| PBCl-MTQF | Fluorine (F) | -5.06 | -3.27 | 1.79 |
| PBCl-MTQCN | Cyano (CN) | -5.14 | -3.38 | 1.76 |
| Data sourced from a study on 2D quinoxaline-based polymers for photovoltaic applications. nih.gov |
Theoretical calculations using Density Functional Theory (DFT) have proven to be an accurate method for predicting these trends, providing valuable insight into how substituents influence the electronic structure. case.eduwu.ac.th For instance, DFT calculations on copolymers showed that the LUMO is primarily localized on the electron-poor pyrazino[2,3-g]quinoxaline unit, while the HOMO is distributed across the entire conjugated system. case.edu This confirms the role of the pyrazinoquinoxaline moiety as the primary acceptor unit.
Conjugation and Cross-Conjugation Effects
The electronic properties of this compound derivatives are heavily influenced by the interplay of conjugation and cross-conjugation within the molecular structure. psu.edursc.org These effects dictate the extent of π-electron delocalization, which in turn determines the HOMO-LUMO gap and the optical absorption characteristics of the molecules. rsc.org
Conjugation: Linear conjugation along the main backbone of a polymer or molecule generally leads to a smaller band gap. This is achieved by extending the path of delocalized π-electrons, which raises the HOMO energy level and lowers the LUMO energy level. In donor-acceptor copolymers incorporating the pyrazino[2,3-g]quinoxaline unit, the planar structure allows electrons to be effectively delocalized along the conjugated system, which is a key factor for achieving high charge carrier mobility. case.edu
Cross-Conjugation: Cross-conjugation occurs when three π-systems are connected in a way that two of them are conjugated to a central third π-system, but not to each other. This arrangement can have a different impact on the electronic structure compared to linear conjugation.
A systematic study of pyrazino[2,3-g]quinoxaline derivatives with substituents at the 2, 3, 7, and 8 positions, as well as the 5 and 10 positions, revealed that a combination of conjugation and cross-conjugation effects was responsible for the observed trends in their electronic properties. psu.edursc.org For certain derivatives, the combination of these two effects led to theoretical HOMO/LUMO transitions that were too weak to be observed experimentally after spectral broadening. psu.edu The study highlighted that understanding the balance between conjugation and cross-conjugation is crucial for designing molecules with specific electronic characteristics. rsc.org
The table below illustrates the calculated energy levels and band gaps for a series of pyrazino[2,3-g]quinoxaline (PQ) derivatives, where the differences can be attributed to the varying degrees of conjugation and cross-conjugation introduced by the substituents.
| Compound | Substituents | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated Band Gap (eV) |
| PQ-1A | 2,3,7,8-tetrakis(4-hexylphenyl) | -5.58 | -2.71 | 2.87 |
| PQ-1B | 5,10-bis(thien-2-yl)-2,3,7,8-tetrakis(4-hexylphenyl) | -5.43 | -3.10 | 2.33 |
| PQ-2A | 2,3,7,8-tetra(thien-2-yl) | -5.73 | -3.07 | 2.66 |
| PQ-2B | 5,10-bis(thien-2-yl)-2,3,7,8-tetra(thien-2-yl) | -5.46 | -3.29 | 2.17 |
| Data derived from theoretical calculations on substituted PQ derivatives. psu.edu |
The addition of thienyl groups at the quinoidal positions (Series B) introduces further conjugation pathways, leading to more delocalized LUMOs and lower band gaps compared to their Series A counterparts. psu.edu This demonstrates how strategic placement of substituents can leverage conjugation effects to tune the electronic properties.
Correlation between Molecular Packing and Functional Performance
The strong π-π interactions between the planar pyrazino[2,3-g]quinoxaline moieties naturally promote a high degree of crystallinity. psu.edu This ordered packing is desirable for efficient charge carrier mobility, as it facilitates charge hopping between adjacent molecules. psu.edu The specific packing motif adopted by the molecules has a profound impact on performance. A study comparing two new derivatives, DPTTQ and HTPQ, found a clear structure-property correlation. nih.gov
DPTTQ (5,10-diphenyl-2,3,7,8-tetra(thiophen-2-yl)pyrazino[2,3-g]quinoxaline) adopted a 2D 'bricklayer' arrangement, also known as a β-sheet packing motif. This resulted in brittle crystals and hole mobility that was at least an order of magnitude lower than HTPQ. nih.gov
HTPQ (2,3,5,7,8,10-hexa(thiophen-2-yl)pyrazino[2,3-g]quinoxaline) exhibited a γ-packing with a corrugated arrangement. This packing led to flexible crystals and a higher hole mobility of up to 0.01 cm² V⁻¹ s⁻¹. nih.gov
The flexibility of the HTPQ crystals allowed for the fabrication of durable electronic devices that retained their conductivity for over 60 cycles of strain, highlighting how controlling molecular packing can lead to mechanically robust, high-performance flexible devices. nih.gov
Furthermore, the introduction of functional groups capable of forming specific intermolecular interactions, such as hydrogen bonds, can be used to direct molecular assembly and enhance functional performance. The conversion of dicyanopyrazinoquinoxaline (DCPQ) derivatives into hydrogen-bonding capable 1,4-dihydropyrazino[2,3-b]quinoxaline-2,3-diones (DPQDs) was shown to enhance crystallinity. beilstein-journals.org Single-crystal X-ray diffraction of one DPQD derivative revealed a herringbone packing arrangement stabilized by pairwise hydrogen bonding, a motif that is promising for optoelectronic applications. beilstein-journals.org
The functional performance of pyrazino[2,3-g]quinoxaline-2,7-dione based copolymers in organic thin-film transistors (OTFTs) also demonstrates this correlation. Copolymers with bithiophene exhibited electron-dominant ambipolar transport with electron mobilities up to 4.28 × 10⁻³ cm² V⁻¹ s⁻¹, while copolymers with thieno[3,2-b]thiophene (B52689) showed hole-dominant ambipolar transport with hole mobilities up to 4.82 × 10⁻² cm² V⁻¹ s⁻¹. rsc.orgresearchgate.net These differences in charge transport characteristics arise from the distinct molecular packing and intermolecular orbital overlap induced by the different comonomer units. rsc.org
Applications of Pyrazino 2,3 G Quinoxaline 5,10 Dione in Advanced Materials and Functional Systems
Organic Electronics
The development of high-performance organic electronic devices relies on the design of novel π-conjugated materials with tailored properties. Pyrazino[2,3-g]quinoxaline (B3350192) derivatives have emerged as a promising class of materials for this purpose, demonstrating significant potential as active components in various organic electronic applications.
Derivatives of the pyrazino[2,3-g]quinoxaline framework are recognized as versatile building blocks for constructing π-conjugated systems that exhibit noteworthy semiconductor performance in Organic Field-Effect Transistors (OFETs). researchgate.net The inherent electron-deficient character of the pyrazinoquinoxaline core makes it an effective electron-acceptor (n-type) unit in donor-acceptor (D-A) type copolymers, which are often designed to achieve ambipolar charge transport characteristics.
Research into polymers based on a related dione (B5365651) derivative, Pyrazino[2,3-g]quinoxaline-2,7-dione (PQx), has demonstrated its utility as a building block for π-conjugated polymer semiconductors. rsc.orgresearchgate.net When copolymerized with electron-donating units like bithiophene or thieno[3,2-b]thiophene (B52689), these polymers function as the active layer in organic thin-film transistors (OTFTs), exhibiting ambipolar behavior where both electrons and holes can act as charge carriers. rsc.orgresearchgate.netchem960.com
For instance, copolymers of PQx and bithiophene displayed electron-dominant ambipolar transport, with electron mobilities reaching up to 4.28 × 10⁻³ cm² V⁻¹ s⁻¹ and hole mobilities up to 5.22 × 10⁻⁴ cm² V⁻¹ s⁻¹. rsc.orgresearchgate.netchem960.com Conversely, copolymers incorporating PQx and thieno[3,2-b]thiophene showed hole-dominant ambipolar characteristics, achieving higher hole mobilities of up to 4.82 × 10⁻² cm² V⁻¹ s⁻¹ alongside electron mobilities of up to 3.95 × 10⁻³ cm² V⁻¹ s⁻¹. rsc.orgresearchgate.netchem960.com These findings underscore the potential to modulate semiconductor performance by pairing the pyrazinoquinoxaline acceptor with different donor moieties.
Table 1: Semiconductor Performance of Pyrazino[2,3-g]quinoxaline-2,7-dione (PQx) Based Copolymers in OFETs Data sourced from multiple references. rsc.orgresearchgate.netchem960.com
| Copolymer Composition | Transport Characteristic | Electron Mobility (μe) (cm² V⁻¹ s⁻¹) | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) |
|---|---|---|---|
| PQx and Bithiophene | Electron-dominant ambipolar | up to 4.28 × 10⁻³ | up to 5.22 × 10⁻⁴ |
The electron-accepting nature of the quinoxaline (B1680401) scaffold makes it a promising component for materials used in Organic Light-Emitting Diodes (OLEDs). researchgate.net In the architecture of OLEDs, materials with high electron affinity are crucial for facilitating electron injection and transport, balancing the charge carriers, and thus enhancing device efficiency. Fused pyrazine (B50134) and 1,2,5-thiadiazole (B1195012) rings are noted as electron-accepting units that have been utilized for organic functional materials, including emission materials in organic electroluminescent devices. clockss.org
While direct applications of Pyrazino[2,3-g]quinoxaline-5,10-dione in OLEDs are an emerging area of research, related and more complex structures incorporating the pyrazino[2,3-f] researchgate.netrsc.orgphenanthroline acceptor have been successfully developed as thermally activated delayed fluorescence (TADF) emitters. chemrxiv.orgrsc.org These materials leverage a strong electron-acceptor core to achieve efficient light emission, with some devices exhibiting high external quantum efficiencies (EQE) of up to 20.1%. rsc.org The design principle involves pairing a strong, planar electron-acceptor with various donor units to tune the emission color from sky blue to yellow-orange. rsc.org This demonstrates the potential of pyrazine-fused aromatic structures to serve as the core acceptor component in advanced OLED emitters.
In the field of solar energy, pyrazino[2,3-g]quinoxaline (PQx) has been successfully incorporated as a strong electron-accepting unit in low-band-gap donor-acceptor copolymers for Polymer Photovoltaic Cells (PVCs). case.edu The function of these materials is to absorb sunlight and convert it into electrical energy. The electronic properties of the D-A copolymer, such as the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be finely tuned by adjusting the ratio of donor to acceptor units, which is critical for optimizing device performance. case.edu
A study on copolymers composed of electron-donating indolo[3,2-b]carbazole (B1211750) and thiophene (B33073) units with electron-accepting PQx moieties demonstrated this principle. case.edu Increasing the PQx content in the copolymer structure led to enhanced light absorption and a narrowing of the band gap. case.edu Photovoltaic devices were fabricated with a structure of ITO/PEDOT:PSS/copolymer:PCBM/Ca/Al. The best performance was achieved with a blend of the copolymer P3 and squarespace.comPCBM (a fullerene derivative), which yielded a power conversion efficiency (PCE) of 3.24%. case.edu This result was, at the time, the highest efficiency reported for devices based on PQx and indolo[3,2-b]carbazole. case.edu Furthermore, pyrazino[2,3-g]quinoxaline has been used as a π-linker in D-π-A type dyes for dye-sensitized solar cells (DSSCs), where it produced a broad and intense spectral absorption, leading to a PCE of 6.86%. researchgate.netrsc.org
Table 2: Photovoltaic Performance of a Pyrazino[2,3-g]quinoxaline (PQx) Based Copolymer (P3) Data sourced from Peng et al., 2011. case.edu
| Device Configuration | Jsc (mA cm⁻²) | Voc (V) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |
|---|
Optoelectronic Devices
Optoelectronic devices, which source, detect, and control light, represent another key area where pyrazino[2,3-g]quinoxaline-based materials show significant promise. Their unique photophysical properties, including strong absorption and fluorescence, make them suitable for applications that manipulate light.
Organic single-crystal micro- and nanostructures are of great interest for their potential use in integrated photonic circuits as active and passive optical components, such as organic waveguides. A study investigating the structure-property relationships in a series of pyrazino[2,3-g]quinoxaline derivatives revealed their capacity for self-assembly into microfibers with excellent optical waveguiding properties. rsc.org These microfibers were capable of guiding light over distances of more than 100 micrometers. rsc.org
The ability to form such well-defined crystalline structures is crucial for minimizing light scattering and enabling efficient light propagation. This research highlights the importance of molecular design in controlling the self-assembly and morphology of these materials, which in turn dictates their performance in photonic applications. rsc.org Additionally, water-soluble photosensitizers based on the pyrazino[2,3-g]quinoxaline core have been developed for applications in bioimaging, demonstrating strong linear and two-photon absorption, which are fundamental properties for various photonic and biophotonic uses. researchgate.net
Pyrazino[2,3-g]quinoxaline derivatives have been identified as effective blue and green fluorophores. clockss.orgresearchgate.net Their emission color and electronic properties can be systematically controlled by chemical modification, such as the strategic selection of fused heterocycles. clockss.org For example, substituting a fused 1,2,5-thiadiazole ring with a pyrazine ring can induce a significant red-shift of approximately 50 nm in the fluorescence spectra. clockss.orgresearchgate.net
This tunability is a key feature for creating full-color displays and lighting systems. Research has shown that by using a series of related fluorophores, including pyrazino[2,3-g]quinoxaline derivatives alongside compounds like 4,8-Diphenylbenzo[1,2-c:4,5-c']bis( rsc.orgresearchgate.netcase.eduthiadiazole), it is possible to achieve red-green-blue (RGB) fluorescent emission. clockss.orgresearchgate.net This capability to produce the three primary colors is fundamental for developing a wide range of optoelectronic devices that require color-tunable light sources.
Table 3: Mentioned Chemical Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | - |
| Pyrazino[2,3-g]quinoxaline | PQx |
| Pyrazino[2,3-g]quinoxaline-2,7-dione | PQx |
| Bithiophene | - |
| Thieno[3,2-b]thiophene | - |
| 1,2,5-Thiadiazole | - |
| Pyrazino[2,3-f] researchgate.netrsc.orgphenanthroline | - |
| Indolo[3,2-b]carbazole | - |
| Thiophene | - |
| researchgate.netresearchgate.net-Phenyl-C71-butyric acid methyl ester | squarespace.comPCBM |
| Indium Tin Oxide | ITO |
| Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate | PEDOT:PSS |
| Calcium | Ca |
| Aluminum | Al |
| 4,8-Diphenylbenzo[1,2-c:4,5-c']bis( rsc.orgresearchgate.netcase.eduthiadiazole) | - |
Chemical Sensing and Recognition Systems
The electron-poor nature of the this compound scaffold makes it an excellent component for the construction of chemical sensors. By functionalizing this core with specific recognition motifs, it is possible to design systems that exhibit changes in their physical properties, such as color or fluorescence, upon interaction with target analytes.
Anion Binding and Sensing Mechanisms
Derivatives of the pyrazino[2,3-g]quinoxaline (PQ) structure, when functionalized with hydrogen-bonding motifs like indoles, have been demonstrated to be effective anion receptors. These systems can selectively bind and sense anionic species, which is a significant area of research due to the importance of anions in biological and environmental processes.
The primary mechanism for anion binding in these receptors is through hydrogen bonding between the N-H protons of the indole (B1671886) groups and the anion. The pyrazino[2,3-g]quinoxaline unit acts as a rigid spacer, pre-organizing the indole binding sites for effective interaction with the target anion. nih.govnih.gov The electron-withdrawing character of the central quinoxaline core enhances the acidity of the indole N-H protons, thereby strengthening their hydrogen-bonding capability. nih.gov In addition to hydrogen bonding, π-π stacking interactions can also play a role in the solid-state packing of these receptor-anion complexes. nih.gov
The binding of an anion to these receptors induces a change in their electronic structure, leading to a modification of their UV-Vis absorption spectra. This change is often observable as a distinct color change, allowing for naked-eye detection of the target anion. For instance, diindolylquinoxaline receptors have shown a significant bathochromic shift (a shift to longer wavelengths) in their absorption maximum upon binding with dihydrogen phosphate (B84403) (H₂PO₄⁻), indicating a strong interaction and the formation of a new, lower-energy electronic state. nih.gov These receptors have demonstrated high selectivity for certain anions, such as fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and dihydrogen phosphate (H₂PO₄⁻), over other anions like chloride (Cl⁻), bromide (Br⁻), and nitrate (B79036) (NO₃⁻). nih.gov
Table 1: Anion Binding Properties of a Diindolylquinoxaline Receptor
| Anion | Association Constant (Kₐ) in CH₂Cl₂ (M⁻¹) | UV-Vis Spectral Shift (Δλₘₐₓ) with H₂PO₄⁻ (nm) |
|---|---|---|
| H₂PO₄⁻ | 5,600 | 40 |
| HSO₄⁻ | 2,400 | Not Reported |
| Cl⁻ | 300 | Not Reported |
Data sourced from reference nih.gov.
pH-Responsive Optical Properties
Information regarding the pH-responsive optical properties of this compound is not available in the search results. However, studies on a closely related isomer, Pyrazino[2,3-g]quinoxaline-2,7-dione (PQx), have shown that polymers incorporating this unit exhibit a strong affinity for acids, resulting in marked bathochromic shifts in their absorption spectra. rsc.org This suggests that the nitrogen atoms within the pyrazinoquinoxaline core can be protonated, leading to a change in the electronic structure and, consequently, the optical properties of the material.
Energy Storage Materials
The electrochemical properties of this compound derivatives make them promising candidates for use in energy storage devices. Their ability to undergo reversible reduction and oxidation processes is key to their function in this context.
Components in Lithium-Metal Battery Protective Layers
A significant challenge in the development of high-energy-density lithium-metal batteries is the formation of lithium dendrites during cycling, which can lead to short circuits and battery failure. To address this, artificial solid electrolyte interphase (SEI) layers can be created on the surface of the lithium metal anode.
A derivative of this compound, namely 2,3,7,8-tetrakis((trimethylsilyl)ethynyl)this compound (PQ), has been successfully employed to form a protective artificial SEI on lithium metal anodes. escholarship.org This is achieved through a two-step process. First, a self-assembled monolayer of the PQ monomer is grafted onto the lithium metal surface due to its high reactivity. This is followed by an in-situ polymerization process. This polymerization occurs between the diketone groups in the PQ molecule and the active terminal alkyne groups that are generated by the deprotection of the trimethylsilyl (B98337) (TIPS) groups. escholarship.org
This in-situ formed polymeric PQ artificial SEI (PPQ) offers several advantages. The chemical passivation of the lithium surface protects it from decomposition by the electrolyte. Furthermore, the cross-linked, electronegative network of the PPQ layer helps to create a uniform surface potential, which regulates a homogeneous flux of lithium ions. This, in turn, suppresses the formation of lithium dendrites. The robust structure of the PPQ layer can also accommodate the large volume fluctuations that occur during the plating and stripping of lithium metal. escholarship.org
The implementation of this PPQ-stabilized lithium metal anode has demonstrated impressive electrochemical performance. It has led to an improved Coulombic efficiency and prolonged cycling stability, even with an ultra-thin lithium anode. escholarship.org
Table 2: Performance of a Lithium-Metal Anode with a Polymeric PQ Protective Layer
| Parameter | Value | Conditions |
|---|---|---|
| Coulombic Efficiency | 98% | Current density of 0.5 mA cm⁻² |
| Anode Thickness | 50 µm | Ultra-thin lithium anode |
| Full Cell Initial Capacity | 183.6 mAh g⁻¹ | With LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM) cathode |
| Full Cell Capacity after Cycling | 140.0 mAh g⁻¹ | With LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM) cathode |
Data sourced from reference escholarship.org.
Supramolecular Chemistry and Self Assembly of Pyrazino 2,3 G Quinoxaline 5,10 Dione Architectures
Design Principles for Self-Assembling Systems
The rational design of self-assembling systems based on the pyrazino[2,3-g]quinoxaline-5,10-dione framework hinges on the strategic incorporation of functional groups that can engage in specific and directional non-covalent interactions. Research into derivatives of the related pyrazino[2,3-g]quinoxaline (B3350192) (PQ) core has illuminated key principles that are applicable to the dione (B5365651) analogue.
A primary design strategy involves the attachment of molecular recognition motifs to the core structure. For instance, the functionalization of a pyrazino[2,3-g]quinoxaline spacer with indole-based binding sites has been shown to create sophisticated anion receptors. nih.govresearchgate.net In these systems, the pyrazino[2,3-g]quinoxaline unit acts as a rigid linker, pre-organizing the binding sites for effective interaction with guest anions. The design of these tailored building blocks, which can capture anions at distant binding sites, relies on ensuring non-interfering anion-binding processes to maintain affinity, desired topology, and dimensionality of the resulting supramolecular assembly. nih.gov
The electron-deficient nature of the pyrazino[2,3-g]quinoxaline core is another crucial design element. case.edu This property makes it an excellent electron-accepting unit, which can be paired with electron-donating moieties to construct donor-acceptor systems. case.eduresearchgate.net The modulation of the donor-acceptor ratio in copolymers incorporating the pyrazino[2,3-g]quinoxaline unit allows for the fine-tuning of optical and electrical properties. case.edu These principles suggest that by carefully selecting substituents for the this compound core, it is possible to program the self-assembly process and control the properties of the resulting supramolecular materials.
Formation of One-Dimensional Organic Micro/Nanostructures
While the planar structure and potential for π-π stacking of the this compound core suggest a propensity for forming ordered one-dimensional (1D) assemblies, specific research on the formation of micro- and nanostructures from the parent dione compound is limited in the available scientific literature. However, the broader field of organic self-assembly provides insights into how such structures might be formed. The formation of 1D nanostructures is often driven by a combination of directional, non-covalent interactions that favor growth in a single dimension. For molecules like this compound, this would likely involve a balance of hydrogen bonding and π-π stacking interactions.
General principles from the study of block copolymers, which self-assemble into fiber-like 1D micelles, highlight the importance of fundamental driving forces such as covalent bonding, volume exclusion, and crystallization in directing the formation of these nanostructures. aip.org These insights suggest that by introducing appropriate side chains or by controlling the solvent environment, it might be possible to induce the self-assembly of this compound into one-dimensional wires, ribbons, or fibers. Further research is needed to explore these possibilities and to characterize the resulting micro- and nanostructures.
Hydrogen Bonding and π-π Stacking Directed Assemblies
Hydrogen bonding and π-π stacking are paramount in directing the self-assembly of pyrazino[2,3-g]quinoxaline-based molecules in the solid state. The this compound molecule itself contains hydrogen bond acceptors in the form of its nitrogen atoms and carbonyl oxygens. While the parent compound lacks hydrogen bond donors, derivatives can be designed to include such functionalities, for example, by introducing amide or hydroxyl groups.
The importance of these interactions is further highlighted in the crystal structures of related pyrazino-phenanthroline ligands, which show extensive π-stacking interactions that dictate their solid-state packing. mdpi.comdoaj.orgornl.gov The planarity of these molecules is a key factor in enabling strong π-π stacking. mdpi.comdoaj.orgornl.gov These findings underscore the critical role of both hydrogen bonding and π-π stacking in controlling the supramolecular architecture of pyrazino[2,3-g]quinoxaline-based systems.
Anion-Templated Multi-Dimensional Network Formation
The electron-deficient nature of the pyrazino[2,3-g]quinoxaline core makes it an ideal candidate for participating in anion-π interactions, which can be harnessed for the construction of complex supramolecular networks. The concept of using anions as templates to direct the assembly of sophisticated structures has gained considerable attention.
Detailed studies on pyrazino[2,3-g]quinoxaline-bridged indole-based receptors have demonstrated the efficacy of this approach. nih.govresearchgate.net In the solid state, these neutral receptors were found to interact with tetrahedral dihydrogen phosphate (B84403) anions in specific proportions and topologies, leading to the formation of multi-dimensional networks through self-assembly. nih.gov The phosphate anions act as templates, organizing the receptor molecules into well-defined superstructures. The resulting assemblies included fascinating motifs such as phosphate dimers encapsulated within an indole-mediated hydrogen-bonded pocket and infinite phosphate chains that directed the formation of metal-free coordination polymers. nih.gov These receptors were also found to selectively bind other anions such as fluoride (B91410) and acetate (B1210297). nih.gov
Coordination Chemistry of Pyrazino 2,3 G Quinoxaline 5,10 Dione As a Ligand
Role as an Electron-Accepting Ligand in Metal Complexes
Pyrazino[2,3-g]quinoxaline-5,10-dione and its parent structure, pyrazino[2,3-g]quinoxaline (B3350192), are recognized as electron-accepting units, a property conferred by the fused, electron-deficient pyrazine (B50134) rings. clockss.orgresearchgate.net This inherent electron affinity is a critical feature of its role as a ligand. When coordinated to a metal center, the ligand can accept electron density from the metal, a process known as π-backbonding, which can stabilize the resulting complex, particularly with electron-rich metals in low oxidation states.
The redox behavior of pyrazino[2,3-g]quinoxaline derivatives has been investigated using techniques like cyclic voltammetry. These studies reveal that the pyrazino[2,3-g]quinoxaline core can undergo reversible one-electron redox processes. clockss.org This capacity for stable, stepwise reduction makes it a versatile non-innocent ligand, capable of participating directly in the redox chemistry of the metal complex, which is crucial for applications in catalysis and materials science. Quinoxaline (B1680401) itself is frequently employed as an electron-acceptor unit in donor-acceptor systems. researchgate.net
| Compound Derivative | Number of Redox Waves | Redox Process | Key Finding | Reference |
|---|---|---|---|---|
| 2,3-Diphenyl-6,7-dicyanopyrazino[2,3-g]quinoxaline | 2 | Reversible one-electron reduction | Demonstrates clear n-type (electron-accepting) behavior in FET devices. | researchgate.net |
| Pyrazino[2,3-g]quinoxaline derivatives | 2 | Reversible one-electron reduction | Electron affinity can be controlled by selection of fused heterocycles. | clockss.org |
| Copolymers with pyrazino[2,3-g]quinoxaline units | - | Reversible p-doping process | The pyrazino[2,3-g]quinoxaline unit acts as the electron-poor (accepting) moiety. | case.edu |
Synthesis and Characterization of Metal-Pyrazino[2,3-g]quinoxaline-5,10-dione Complexes
While the this compound scaffold is a promising ligand, detailed reports on the synthesis and crystallographic characterization of its specific metal complexes are not widely present in the surveyed scientific literature. General synthetic strategies for analogous quinoxaline-based ligands typically involve the reaction of the ligand with a metal salt (e.g., metal chlorides) in a suitable solvent. nih.gov
The characterization of such complexes would conventionally involve a suite of analytical techniques. Single-crystal X-ray diffraction is the definitive method for elucidating the solid-state structure, providing precise information on bond lengths, bond angles, and the coordination geometry around the metal center. Spectroscopic methods such as FT-IR would be used to confirm the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of the C=O and C-N groups. UV-Vis spectroscopy would provide information on the electronic transitions within the complex, while NMR spectroscopy could elucidate the structure in solution.
Although specific examples for the title dione (B5365651) are scarce, research on complexes with related ligands, such as 2,3-di(2-pyridyl)-quinoxaline, demonstrates that the quinoxaline core can act as a bridging radical ligand, leading to bimetallic complexes with very strong magnetic coupling between metal centers. rsc.org This highlights the potential of the this compound ligand to form polynuclear structures with interesting magnetic or electronic properties.
Applications in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The ability of this compound to act as a bridging ligand, connecting multiple metal centers, makes it a potential building block for creating robust, porous frameworks. However, specific examples of MOFs constructed using the parent this compound ligand are not extensively documented in the literature.
Research has instead focused on functionalized derivatives. For instance, polymers created by the in-situ polymerization of 2,3,7,8-tetrakis((trimethylsilyl)ethynyl)this compound have been developed as functional coordination materials. escholarship.org These materials are used to create artificial solid electrolyte interphase films on lithium metal anodes, helping to regulate ion flux and improve battery performance. escholarship.org
Furthermore, the non-dione version of the ligand, pyrazino[2,3-g]quinoxaline, has been successfully used as a linking spacer to bridge two indole-based binding sites. nih.gov These building blocks have been shown to self-assemble into multidimensional networks in the solid state, demonstrating the capability of the core structure to direct the formation of extended, ordered coordination polymers conceptually similar to MOFs. nih.govresearchgate.net The successful use of these derivatives strongly suggests the potential of this compound as a linker for the rational design of novel MOFs with applications in areas such as gas storage, separation, or catalysis.
Future Research Directions and Emerging Opportunities for Pyrazino 2,3 G Quinoxaline 5,10 Dione
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
Future research into the synthesis of pyrazino[2,3-g]quinoxaline-5,10-dione and its derivatives is increasingly geared towards methodologies that are not only efficient but also environmentally sustainable. Traditional multi-step syntheses often rely on harsh reaction conditions and hazardous solvents. mdpi.com The development of greener synthetic routes is paramount for the wider adoption of this compound in various applications.
Emerging techniques such as microwave-assisted synthesis have shown considerable promise for the preparation of quinoxaline (B1680401) derivatives. mdpi.com This method can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. The use of environmentally benign solvents, or even solvent-free conditions, in conjunction with microwave irradiation, aligns with the principles of green chemistry.
Flow chemistry represents another significant opportunity for the sustainable production of this compound. Continuous flow reactors offer precise control over reaction parameters, leading to improved yields, enhanced safety, and easier scalability. This technology is particularly well-suited for the synthesis of heterocyclic compounds and can be integrated into automated systems for high-throughput synthesis and optimization.
Furthermore, microdroplet reactions have been demonstrated as a high-throughput screening method for optimizing the synthesis of quinoxaline derivatives. This technique can achieve reaction times in the millisecond range with high conversion rates, often without the need for a catalyst. The ability to rapidly screen various reaction conditions can accelerate the discovery of new and improved synthetic protocols.
| Synthetic Methodology | Key Advantages | Potential Impact on this compound Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, use of greener solvents. mdpi.com | Faster and more environmentally friendly production. |
| Flow Chemistry | Precise reaction control, improved safety, scalability. | Efficient and scalable manufacturing for industrial applications. |
| Microdroplet Reactions | Ultra-fast reaction times, high-throughput screening. | Rapid optimization of synthetic conditions and discovery of new derivatives. |
Exploration of this compound in Quantum Materials and Advanced Functional Polymers
The unique electronic properties of this compound make it a compelling candidate for exploration in the realm of quantum materials and advanced functional polymers. While direct applications in quantum materials are still nascent, the functionalization of graphene quantum dots (GQDs) with related nitrogen-containing heterocyclic compounds has been explored. researchgate.netnih.gov Future research could focus on covalently linking this compound to GQDs to modulate their electronic and optical properties, potentially leading to novel materials for quantum computing and sensing applications. The nitrogen-rich structure of the quinoxaline moiety could enhance the photoluminescence and quantum yield of these quantum dots. nih.gov
In the area of advanced functional polymers , significant strides have already been made. The electron-accepting nature of the pyrazino[2,3-g]quinoxaline-2,7-dione (PQx) unit makes it a valuable building block for π-conjugated polymers used in organic thin-film transistors (OTFTs). rsc.orgresearchgate.net Copolymers incorporating PQx have demonstrated ambipolar charge transport characteristics with notable electron and hole mobilities. For instance, copolymers of PQx with bithiophene have shown electron-dominant ambipolar transport, while those with thieno[3,2-b]thiophene (B52689) have exhibited hole-dominant ambipolar behavior. rsc.org
Moreover, the pyrazino[2,3-g]quinoxaline (B3350192) moiety has been successfully integrated as an electron-accepting unit in donor-acceptor (D-A) copolymers for organic solar cells (OSCs) . case.edunih.gov The electronic properties of these copolymers can be fine-tuned by adjusting the donor-to-acceptor ratio, leading to materials with low band gaps that are better matched to the solar spectrum. case.edu
| Polymer Application | Key Findings | Performance Metrics |
| Organic Thin-Film Transistors (OTFTs) | Copolymers of PQx and bithiophene exhibited electron-dominant ambipolar transport. rsc.org | Electron mobility: up to 4.28 × 10⁻³ cm² V⁻¹ s⁻¹, Hole mobility: up to 5.22 × 10⁻⁴ cm² V⁻¹ s⁻¹ rsc.org |
| Organic Thin-Film Transistors (OTFTs) | Copolymers of PQx and thieno[3,2-b]thiophene exhibited hole-dominant ambipolar transport. rsc.org | Hole mobility: up to 4.82 × 10⁻² cm² V⁻¹ s⁻¹, Electron mobility: up to 3.95 × 10⁻³ cm² V⁻¹ s⁻¹ rsc.org |
| Organic Solar Cells (OSCs) | A D-A copolymer donor based on a quinoxaline acceptor achieved a high power conversion efficiency. nih.gov | Power Conversion Efficiency (PCE): 17.62% nih.gov |
| Organic Solar Cells (OSCs) | Pyrazino[2,3-g]quinoxaline employed as a π-linker in D–π–A type dyes for dye-sensitized solar cells. rsc.org | Power Conversion Efficiency (PCE): 6.86% rsc.org |
Integration into Hybrid Organic-Inorganic Systems
The integration of this compound into hybrid organic-inorganic systems presents a promising avenue for the development of materials with synergistic properties. One area of active research is the use of pyrazinoquinoxaline derivatives as building blocks for metal-organic frameworks (MOFs) . The nitrogen atoms in the pyrazino[2,3-g]quinoxaline core can act as coordination sites for metal ions, leading to the formation of porous, crystalline structures. These MOFs can exhibit interesting optical and electronic properties, with potential applications in gas storage, catalysis, and chemical sensing.
The ability to functionalize the this compound core allows for the tuning of its electronic properties and its interaction with inorganic components. This opens up possibilities for creating a wide range of hybrid materials with tailored functionalities for applications in optoelectronics, sensing, and energy conversion and storage.
Advanced Computational Design for Predictive Materials Discovery
Advanced computational methods are set to play a pivotal role in accelerating the discovery and design of novel materials based on this compound. Density Functional Theory (DFT) is already being employed to investigate the electronic and optical properties of polymers and small molecules containing the pyrazino[2,3-g]quinoxaline moiety. case.eduresearchgate.netnih.gov These calculations provide valuable insights into structure-property relationships, enabling researchers to rationally design molecules with desired characteristics, such as specific energy levels (HOMO/LUMO) and band gaps, for applications in organic electronics. case.eduresearchgate.net
Looking forward, the integration of machine learning (ML) and high-throughput virtual screening will revolutionize the materials discovery process. polibatam.ac.idresearchgate.netnih.gov Machine learning models can be trained on existing experimental and computational data to predict the properties of new, un-synthesized this compound derivatives. polibatam.ac.idresearchgate.net This approach can rapidly screen vast chemical spaces to identify promising candidates with optimized properties for specific applications, significantly reducing the time and cost associated with traditional trial-and-error experimental approaches.
High-throughput virtual screening, guided by computational models, can be used to explore large libraries of this compound analogs. By systematically modifying the core structure with different functional groups, it is possible to create a diverse set of molecules and predict their electronic, optical, and charge transport properties. This predictive capability will enable the targeted synthesis of the most promising materials, thereby streamlining the development of next-generation organic electronic devices.
| Computational Method | Application in this compound Research | Future Outlook |
| Density Functional Theory (DFT) | Calculation of electronic properties (HOMO/LUMO, band gap) of polymers and molecules. case.eduresearchgate.netnih.gov | Rational design of derivatives with tailored optoelectronic properties. |
| Machine Learning (ML) | Prediction of properties for quinoxaline compounds. polibatam.ac.idresearchgate.net | Accelerated discovery of new materials with optimized performance. nih.gov |
| High-Throughput Virtual Screening | Exploration of large chemical libraries of derivatives. | Identification of lead candidates for targeted synthesis and experimental validation. |
Q & A
Q. What are the primary synthetic routes for Pyrazino[2,3-g]quinoxaline-5,10-dione derivatives, and how can their purity be validated?
this compound derivatives are commonly synthesized via cyclization reactions. For example:
- Diels-Alder reactions with regioselective control, as demonstrated in the synthesis of pyrido[2,3-g]quinoline-5,10-dione derivatives using 4-hydroxy-2-phenylquinoline-5,8-dione and 1-azadienes under argon .
- Intramolecular cyclization of intermediates like 1-(2-isocyanophenyl)-1H-imidazole, catalyzed by phenyliodine(III) dicyclohexanecarboxylate and iridium under visible light .
Validation : Purity is confirmed via HPLC, NMR, and mass spectrometry. Structural elucidation often involves IR spectroscopy (e.g., carbonyl stretches at 1685–1688 cm⁻¹) and elemental analysis .
Q. How are this compound derivatives screened for biological activity in early-stage research?
Initial biological screening involves:
- Antimycobacterial assays : Compounds are tested against Mycobacterium tuberculosis strains using microdilution methods (e.g., MIC values in Table 3 of Montana et al., 2021) .
- Cytotoxicity testing : MT-4 cell lines are employed to assess antiproliferative activity at sub-micromolar concentrations (e.g., derivatives showing IC₅₀ < 1 µM) .
Key metrics : IC₅₀, selectivity indices, and comparison to reference drugs (e.g., doxorubicin) .
Advanced Research Questions
Q. How can regioselectivity be controlled in the synthesis of pyrazinoquinoxaline derivatives?
Regioselectivity is influenced by:
- Substituent effects : Electron-donating groups (e.g., methoxy) direct Diels-Alder adducts to specific positions. For example, 4-methoxy-2-phenylquinoline-5,8-dione yields 7-methylpyrido[3,2-g]quinoline-5,10-dione, while 4-hydroxy derivatives favor 8-methyl isomers due to hydrogen bonding with the 5-carbonyl group .
- Reaction conditions : Solvent-free or solid-phase syntheses enhance regiocontrol, as seen in reactions of 1,2-diaza-1,3-butadienes with diamines .
Q. What methodologies are used to study structure-activity relationships (SAR) in anticancer pyrazinoquinoxaline derivatives?
SAR studies involve:
- Functional group modifications : Introducing substituents (e.g., thiosemicarbazides, halogenated aryl groups) to enhance DNA intercalation or kinase inhibition .
- In silico modeling : Molecular docking against targets like Pim-1/2 kinases or DNA topoisomerases to predict binding affinity .
- Comparative assays : Testing analogs (e.g., benzo[g]quinoxaline-5,10-diones vs. pyrido[4,3-g] derivatives) for cytotoxicity and selectivity .
Q. How can the optoelectronic properties of pyrazinoquinoxaline derivatives be optimized for materials science applications?
Key strategies include:
- Hybrid acceptor design : Incorporating benzo[g]quinoxaline-5,10-dione into thermally activated delayed fluorescence (TADF) emitters (e.g., MeTPA-BQ) to achieve ΦPL of 39–42% in CBP films .
- Polymer engineering : In situ polymerization of derivatives like PPQ (poly-2,3,7,8-tetrakis((trimethylsilyl)ethynyl)pyrazinoquinoxaline) for lithium-metal battery interfaces, characterized via SPM-9700HT for surface roughness and Young’s modulus .
Q. What advanced techniques are employed to resolve contradictions in biological data for pyrazinoquinoxaline derivatives?
Contradictions (e.g., variable IC₅₀ across cell lines) are addressed via:
- Mechanistic profiling : RNA-seq or proteomics to identify differential gene/protein expression in responsive vs. resistant cells .
- Metabolic stability assays : Liver microsome studies to assess compound degradation rates .
- 3D tumor models : Spheroid or organoid assays to mimic in vivo conditions .
Methodological Resources
- Synthetic Protocols : Refer to Montana et al. (2021) for antimycobacterial derivatives and Giuglio-Tonolo et al. (2020) for anticancer analogs .
- Characterization Tools : Use SPM-9700HT for surface analysis in materials science and MALDI-TOF for polymer molecular weight determination .
- Biological Assays : Follow protocols from El Azab et al. (2016–2019) for heterocycle synthesis and cytotoxicity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
